molecular formula C12H13NO2 B14428934 4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one CAS No. 80675-56-5

4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one

Cat. No.: B14428934
CAS No.: 80675-56-5
M. Wt: 203.24 g/mol
InChI Key: YUSPIQQYMVLFRU-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one typically involves the [2+2] Staudinger cycloaddition reaction. This reaction is carried out between chloroacetyl chloride and a substituted imine to afford the desired azetidin-2-one derivative . Another method involves a multicomponent reaction using 4-(2-oxo-2H-chromen-4-ylmethoxy)benzaldehydes, anilines, and chloroacetyl chloride in the presence of triethylamine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are often applied to scale up the production of such compounds. This includes optimizing reaction conditions to improve yields and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one is unique due to its azetidinone ring, which imparts specific reactivity and biological activity. This structural feature makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

CAS No.

80675-56-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-[2-(4-methylphenyl)-2-oxoethyl]azetidin-2-one

InChI

InChI=1S/C12H13NO2/c1-8-2-4-9(5-3-8)11(14)6-10-7-12(15)13-10/h2-5,10H,6-7H2,1H3,(H,13,15)

InChI Key

YUSPIQQYMVLFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CC(=O)N2

Origin of Product

United States

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